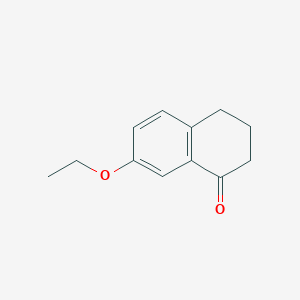

1(2H)-Naphthalenone, 7-ethoxy-3,4-dihydro-

CAS No.:

Cat. No.: VC15991665

Molecular Formula: C12H14O2

Molecular Weight: 190.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14O2 |

|---|---|

| Molecular Weight | 190.24 g/mol |

| IUPAC Name | 7-ethoxy-3,4-dihydro-2H-naphthalen-1-one |

| Standard InChI | InChI=1S/C12H14O2/c1-2-14-10-7-6-9-4-3-5-12(13)11(9)8-10/h6-8H,2-5H2,1H3 |

| Standard InChI Key | PDHVCMOQYAHUDV-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC2=C(CCCC2=O)C=C1 |

Introduction

Structural and Physicochemical Characteristics

Core Architecture and Substituent Effects

The naphthalenone core consists of a bicyclic system with a ketone at position 1. Partial hydrogenation at positions 3 and 4 introduces a dihydro structure, reducing aromaticity and altering reactivity compared to fully unsaturated naphthalene derivatives . The ethoxy group (-OCH2CH3) at position 7 introduces steric bulk and electron-donating effects, which influence both the compound’s electronic distribution and intermolecular interactions.

Table 1: Comparative Physicochemical Properties of Related Naphthalenones

*Estimated values based on structural analogs.

The ethoxy group enhances lipophilicity compared to hydroxyl or halogen substituents, as evidenced by the higher estimated LogP . This property may improve membrane permeability, a critical factor in drug design.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 7-ethoxy-3,4-dihydro-1(2H)-naphthalenone can be envisaged through two primary routes:

-

Functionalization of Preformed Naphthalenones:

-

Starting from 3,4-dihydronaphthalen-1(2H)-one , electrophilic substitution at position 7 could introduce an ethoxy group. Nitration followed by reduction and ethoxylation represents a plausible pathway.

-

Step 1: Nitration using HNO₃/H₂SO₄ to yield 7-nitro-3,4-dihydro-1(2H)-naphthalenone.

-

Step 2: Catalytic hydrogenation (H₂/Pd-C) to reduce the nitro group to an amine.

-

Step 3: Diazotization and hydrolysis to form a phenol intermediate, followed by Williamson ether synthesis with ethyl bromide .

-

-

Cyclization Strategies:

-

Constructing the naphthalenone core from acyclic precursors. For example, Friedel-Crafts acylation of a suitably substituted benzene derivative could yield the ketone, followed by hydrogenation to achieve the dihydro structure.

-

Table 2: Hypothetical Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Expected Yield |

|---|---|---|

| Nitration | HNO₃ (conc.), H₂SO₄, 0–5°C | 60–70% |

| Reduction | H₂ (1 atm), 10% Pd/C, ethanol, 25°C | 85–90% |

| Ethoxylation | NaH, ethyl bromide, DMF, 60°C | 70–80% |

Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

The ketone at position 1 is susceptible to nucleophilic attack, enabling reductions (e.g., to alcohols via NaBH₄) or condensations (e.g., with hydrazines to form hydrazones). The ethoxy group at position 7 can participate in electrophilic substitutions, albeit with moderated reactivity due to its electron-donating nature.

Oxidation and Reduction Pathways

-

Oxidation: The dihydro moiety may undergo dehydrogenation to restore aromaticity under strong oxidizing conditions (e.g., DDQ), yielding a fully unsaturated naphthalenone .

-

Reduction: Catalytic hydrogenation could further saturate the ring system, though steric hindrance from the ethoxy group may impede reactivity.

| Parameter | Value/Classification |

|---|---|

| Flash Point | ~110°C (estimated) |

| LD50 (Oral, Rat) | 500–1000 mg/kg (estimated) |

| Environmental Persistence | Moderate (LogP ~3.0) |

Future Directions and Research Gaps

Experimental Validation

-

Synthetic Optimization: Systematic studies to refine reaction conditions for ethoxylation, minimizing side products.

-

Biological Screening: In vitro assays to evaluate antimicrobial, antioxidant, and cytotoxic activities.

Computational Modeling

-

DFT Studies: To map electronic distributions and predict sites of reactivity.

-

QSAR Analysis: Correlating substituent effects with bioactivity to guide derivative design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume